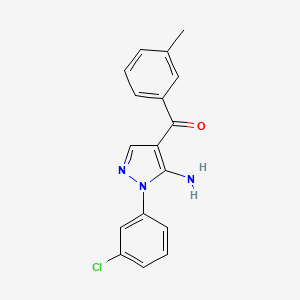
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone is a complex organic compound that features a pyrazole ring substituted with an amino group, a chlorophenyl group, and a tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino group, chlorophenyl group, and tolyl group through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the aromatic rings.
Reduction: Reduction reactions may target the nitro groups or other reducible functional groups present in the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments, elevated temperatures, and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry: In the industrial sector, the compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties for specific applications.
Wirkmechanismus
The mechanism by which (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the desired therapeutic or functional effects.
Vergleich Mit ähnlichen Verbindungen
- (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone
- (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
- (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(phenyl)methanone
Comparison: Compared to its similar compounds, (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(M-tolyl)methanone is unique due to the specific positioning of the tolyl group. This positioning can influence the compound’s reactivity, binding interactions, and overall properties. The presence of the chlorophenyl group also adds to its distinctiveness, potentially affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
618091-58-0 |
|---|---|
Molekularformel |
C17H14ClN3O |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O/c1-11-4-2-5-12(8-11)16(22)15-10-20-21(17(15)19)14-7-3-6-13(18)9-14/h2-10H,19H2,1H3 |
InChI-Schlüssel |
MVLJXPSDSAZBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


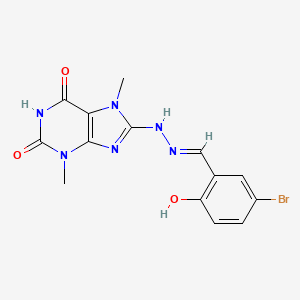
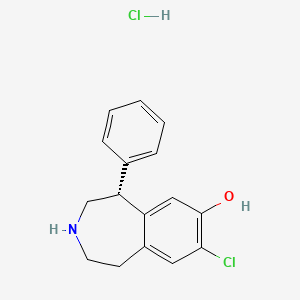
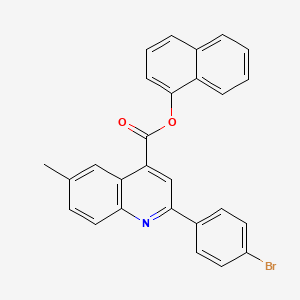
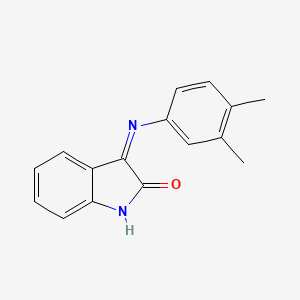
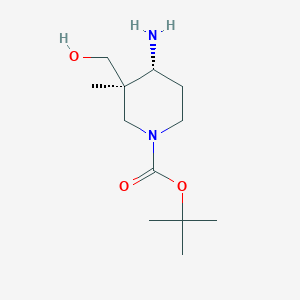

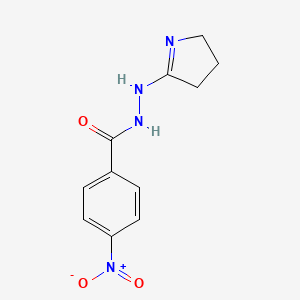
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid](/img/structure/B15086916.png)
![N-butyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086930.png)
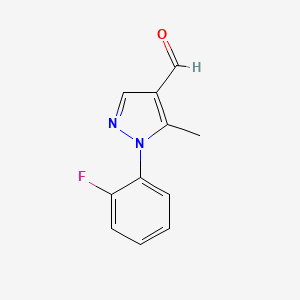
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B15086940.png)
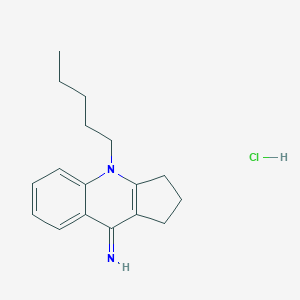
![(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15086961.png)
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15086980.png)
